benzyl 4-[4-(benzoyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Benzyl 4-[4-(benzoyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C26H22N2O5 and its molecular weight is 442.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.15287181 g/mol and the complexity rating of the compound is 744. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Pyrimidine derivatives are synthesized through various chemical reactions, highlighting their versatility in organic synthesis. For instance, the Biginelli three-component cyclocondensation reaction is a notable method, which involves catalysts like SiCl4 to yield pyrimidine derivatives with potential antioxidant and radioprotective activities when tested in vitro and in vivo using models like Drosophila melanogaster (B. J. Mohan et al., 2014). Another approach involves hydrogenolysis and hydrolysis reactions to obtain tetrahydro-6-methyl and 6-phenyl-2-oxopyrimidine-5-carboxylic acids, demonstrating the chemical flexibility and reactivity of pyrimidine carboxylates (G. Zigeuner et al., 1976).
Antioxidant and Anti-inflammatory Activities
Several studies have explored the biological activities of pyrimidine derivatives. For example, thiazolo[3,2-a]pyrimidine derivatives have been synthesized and shown to exhibit moderate anti-inflammatory activity, comparable to standard drugs like indomethacin, at certain dosage levels (B. Tozkoparan et al., 1999). This suggests the potential of pyrimidine derivatives in developing new anti-inflammatory agents.
Radiotracer Applications
In the field of agricultural chemistry, pyrimidine derivatives like ZJ0273 have been labeled with tritium and carbon-14 to study the metabolism, mode of action, environmental behavior, and fate of herbicidal compounds. This research is vital for understanding the environmental impact and efficacy of herbicides (Zheng-Min Yang et al., 2008).
Liquid Crystal Properties
Pyrimidinecarboxylates with lateral substitutions have been synthesized and their liquid crystal properties examined. The presence of methyl and methoxy groups in the lateral position of the molecule resulted in nematic liquid crystals with a mesophase range of 30-50°C, while 4-hydroxy derivatives showed smectic liquid crystal properties. This highlights the application of pyrimidine derivatives in materials science, particularly in the development of liquid crystal displays (M. A. Mikhaleva, 2003).
Properties
IUPAC Name |
benzyl 4-(4-benzoyloxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c1-17-22(25(30)32-16-18-8-4-2-5-9-18)23(28-26(31)27-17)19-12-14-21(15-13-19)33-24(29)20-10-6-3-7-11-20/h2-15,23H,16H2,1H3,(H2,27,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDBCULMCXDFKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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